molecular formula C10H9BrN2O2 B1420749 Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 577711-94-5

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1420749
M. Wt: 269.09 g/mol
InChI Key: SIACTKRUXDDOQI-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) . This indicates the presence of a bromine atom at the 6th position of the pyrrolopyridine ring, and an ethyl ester group attached to the carboxylate at the 2nd position.


Physical And Chemical Properties Analysis

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

One primary application of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, demonstrating the compound's utility in creating tetrahydropyridine derivatives with significant diastereoselectivity (Zhu, X.-F., Lan, J., & Kwon, O., 2003).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Additionally, it has been used in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis route is noteworthy for preparing novel N-fused heterocyclic products, showcasing the compound's role in developing new heterocyclic structures with potential biological activity (Ghaedi, A., et al., 2015).

Role in Synthesis of Antioxidant Compounds

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is also involved in synthesizing antioxidant compounds. For instance, the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate derivatives has shown remarkable antioxidant activity, highlighting the potential of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives in medicinal chemistry and pharmacology (Zaki, R., et al., 2017).

Safety And Hazards

This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H302 (Harmful if swallowed) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACTKRUXDDOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676690
Record name Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

577711-94-5
Record name Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 18.4 g (0.05 mol) 6-bromo-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in 165 ml dichloromethane was cooled to 0 deg C. and then 38.0 ml trifluoroacetic acid was added within 5 min. The cooling bath was removed and after 2 h at room temperature the reaction mixture was poured into 500 ml saturated aqueous sodium bicarbonate solution. The organic layer was extracted three times with 150 ml dichloromethane. The combined organic phases were washed with 200 ml brine, dried over magnesium sulfate and filtered. The solvent was evaporated and the residue was dried under high vacuum to afford 12.0 g (95.5%) of the desired product as a colorless solid.
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Yield
95.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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